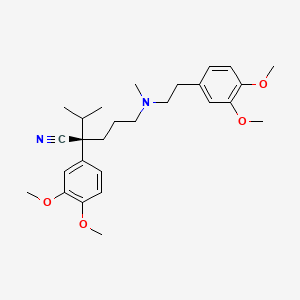![molecular formula C20H17NO6 B1218814 2-[1-(1,3-Benzodioxole-5-carbonyl)-5-methoxy-2-methylindol-3-yl]aceticacid CAS No. 21722-66-7](/img/structure/B1218814.png)
2-[1-(1,3-Benzodioxole-5-carbonyl)-5-methoxy-2-methylindol-3-yl]aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(1,3-Benzodioxole-5-carbonyl)-5-methoxy-2-methylindol-3-yl]aceticacid is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities. The compound features a benzodioxole moiety, which is known for its presence in various bioactive molecules, and an indole core, a privileged structure in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1,3-Benzodioxole-5-carbonyl)-5-methoxy-2-methylindol-3-yl]aceticacid typically involves multiple steps, starting with the preparation of the benzodioxole and indole intermediates. One common synthetic route includes:
Preparation of Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Formation of Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling of Intermediates: The benzodioxole and indole intermediates are then coupled using a palladium-catalyzed C-N cross-coupling reaction. This step often employs a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium, and a phosphine ligand, such as BINAP, under basic conditions with cesium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(1,3-Benzodioxole-5-carbonyl)-5-methoxy-2-methylindol-3-yl]aceticacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
2-[1-(1,3-Benzodioxole-5-carbonyl)-5-methoxy-2-methylindol-3-yl]aceticacid has been explored for various scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It has been studied for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of cancer and inflammatory diseases.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of other bioactive compounds.
Mécanisme D'action
The mechanism of action of 2-[1-(1,3-Benzodioxole-5-carbonyl)-5-methoxy-2-methylindol-3-yl]aceticacid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as cyclooxygenase (COX) and tubulin, inhibiting their activity and leading to anti-inflammatory and anticancer effects.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, such as the MAPK/ERK and NF-κB pathways.
Comparaison Avec Des Composés Similaires
2-[1-(1,3-Benzodioxole-5-carbonyl)-5-methoxy-2-methylindol-3-yl]aceticacid can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
1-(1,3-Benzodioxol-5-ylcarbonyl) piperidine: Known for its modulation of AMPA receptors and potential in treating fatigue.
Benzodioxole derivatives: Various derivatives have been studied for their COX inhibitory and cytotoxic activities.
-
Uniqueness: : The presence of both benzodioxole and indole moieties in this compound provides a unique combination of structural features that contribute to its diverse biological activities and potential therapeutic applications.
Propriétés
Numéro CAS |
21722-66-7 |
|---|---|
Formule moléculaire |
C20H17NO6 |
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
2-[1-(1,3-benzodioxole-5-carbonyl)-5-methoxy-2-methylindol-3-yl]acetic acid |
InChI |
InChI=1S/C20H17NO6/c1-11-14(9-19(22)23)15-8-13(25-2)4-5-16(15)21(11)20(24)12-3-6-17-18(7-12)27-10-26-17/h3-8H,9-10H2,1-2H3,(H,22,23) |
Clé InChI |
SRAJRUYJYFSKSZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1C(=O)C3=CC4=C(C=C3)OCO4)C=CC(=C2)OC)CC(=O)O |
SMILES canonique |
CC1=C(C2=C(N1C(=O)C3=CC4=C(C=C3)OCO4)C=CC(=C2)OC)CC(=O)O |
| 21722-66-7 | |
Synonymes |
1-(3',4'-methylenedioxybenzoyl)-2-methyl-5-methoxy-3-indolylacetic acid ID 955 ID-955 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-](/img/structure/B1218743.png)







